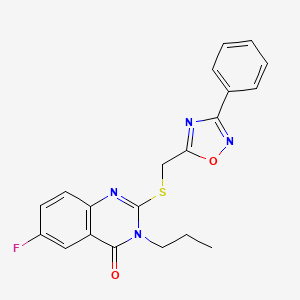
6-fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-Fluoro-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a compound that integrates the pharmacologically significant oxadiazole and quinazoline moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H17FN4O2S
- Molecular Weight : 396.4 g/mol
- CAS Number : 2320268-07-1
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole and quinazoline components, both known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compounds related to 1,2,4-oxadiazoles have demonstrated inhibitory concentrations (IC50) as low as 0.045 µg/mL against Mtb .
Anticancer Activity
Quinazoline derivatives are recognized for their anticancer potential. The integration of the oxadiazole moiety may enhance this effect. In studies involving similar compounds, significant cytotoxicity was observed against various cancer cell lines. For example, a related quinazoline derivative showed a selectivity index greater than 610 against cancer cells while maintaining low toxicity against normal cells .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Modulation of Apoptosis Pathways : The compound could influence apoptotic pathways, promoting programmed cell death in malignant cells.
Study 1: Antitubercular Activity
A study focused on various oxadiazole derivatives revealed that certain compounds exhibited up to 96% inhibition of Mtb at specific concentrations. The structural modifications significantly impacted their efficacy against resistant strains .
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| Compound A | 0.045 | 92% |
| Compound B | 0.25 | 96% |
Study 2: Anticancer Potential
In a comparative analysis of quinazoline derivatives, one derivative with an oxadiazole substitution showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor volume compared to controls .
| Compound | Tumor Volume Reduction (%) | Selectivity Index |
|---|---|---|
| Compound C | 75% | >610 |
| Compound D | 60% | >500 |
Properties
IUPAC Name |
6-fluoro-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-10-25-19(26)15-11-14(21)8-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPARTRLZJJQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














